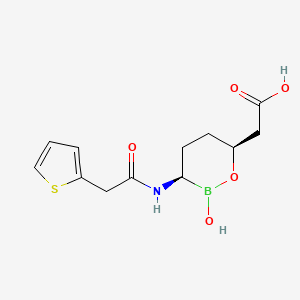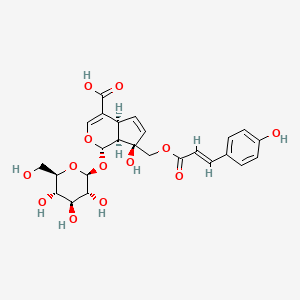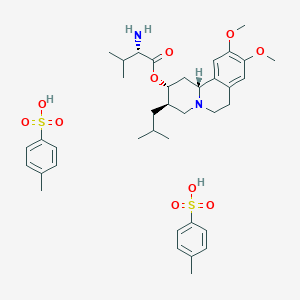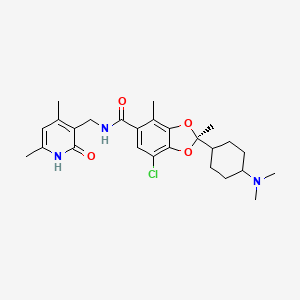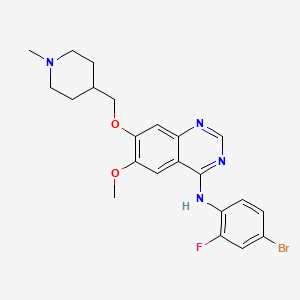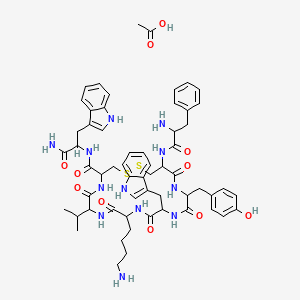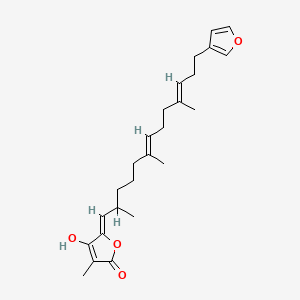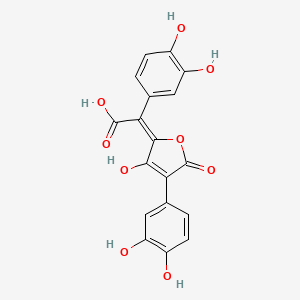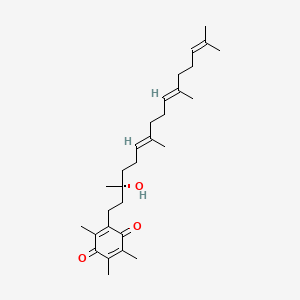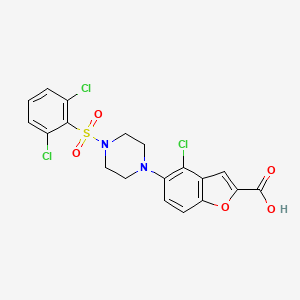
Vonafexor
Overview
Description
EYP001, also known as Vonafexor, is a synthetic non-steroidal, non-bile acid, highly selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. EYP001 has shown promise in the treatment of chronic hepatitis B (CHB) and non-alcoholic steatohepatitis (NASH) due to its ability to modulate FXR activity .
Mechanism of Action
Target of Action
Vonafexor, also known as EYP001, is a synthetic non-steroidal, non-bile acid agonist . Its primary target is the Farnesoid X Receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid homeostasis . It is mainly expressed in the liver and kidneys .
Mode of Action
This compound activates FXR with high selectivity compared to other nuclear receptors . By activating FXR, this compound can influence the transcription of genes involved in bile acid synthesis, transport, and metabolism .
Biochemical Pathways
The activation of FXR by this compound impacts several biochemical pathways. It has been observed to reduce liver fat content, lower liver enzymes, and improve renal function . It also has a significant effect on metabolic and cardiovascular parameters, such as reductions in body weight, waist circumference, and waist-to-height ratio . RNAseq analysis revealed that this compound impacts the pathological activation of pathways involved in cell cycle, cell signaling, and metabolism .
Pharmacokinetics
It is administered once daily, indicating good pharmacokinetic properties .
Result of Action
This compound has shown promising results in clinical trials for the treatment of Non-Alcoholic Steato-Hepatitis (NASH) and Chronic Hepatitis B (CHB). In NASH patients, it met its primary endpoint of lowering liver fat content, with absolute reductions of 6.3% in the 100 mg cohort and 5.4% in the 200 mg cohort . It also improved kidney function as measured by estimated Glomerular Filtration Rate (eGFR) . In CHB patients, this compound reduced HBsAg, a key biomarker of viral activity in the liver .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in reducing liver fat content and improving renal function was observed in a controlled clinical trial environment . .
Preparation Methods
The synthesis of EYP001 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary to ENYO Pharma, the company developing EYP001. it is known that the compound is synthesized through a series of chemical reactions that ensure its high selectivity and potency as an FXR agonist .
Chemical Reactions Analysis
EYP001 undergoes various chemical reactions, including:
Oxidation: EYP001 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may have different biological activities.
Scientific Research Applications
EYP001 has a wide range of scientific research applications:
Chemistry: EYP001 is used as a tool compound to study FXR-related pathways and their impact on metabolic processes.
Biology: The compound is utilized in cellular and molecular biology research to investigate the role of FXR in liver function and disease.
Medicine: EYP001 is being developed as a therapeutic agent for CHB and NASH.
Comparison with Similar Compounds
EYP001 is compared with other FXR agonists such as obeticholic acid (OCA), tropifexor, and cilofexor. Unlike EYP001, obeticholic acid is a bile acid derivative, while EYP001 is a non-bile acid compound. This distinction contributes to EYP001’s unique pharmacokinetic properties, including its preferential liver distribution and sustained target engagement. Additionally, EYP001 has shown a favorable safety profile and potent efficacy in clinical studies, making it a promising candidate for the treatment of liver diseases .
References
Properties
IUPAC Name |
4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGQSYUNOIJBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192171-69-9 | |
| Record name | Vonafexor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VONAFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Vonafexor and how does this relate to its therapeutic potential for chronic kidney disease (CKD)?
A1: this compound is a potent and selective agonist of the nuclear receptor NR1H4, also known as Farnesoid X receptor (FXR). [, ] Upon binding to FXR, this compound promotes the expression of downstream target genes involved in bile acid homeostasis, lipid metabolism, and inflammation. [] In the context of CKD, research indicates that NR1H4 expression is downregulated in various models of the disease. [] this compound treatment in these models led to the activation of NR1H4 target genes, a reduction in renal lesions (including glomerulosclerosis, tubular dilation, and interstitial fibrosis), and a decrease in inflammatory markers. [] These findings suggest that the activation of the NR1H4 pathway by this compound could be a promising therapeutic strategy for CKD.
Q2: Has this compound shown efficacy in any other disease models besides CKD?
A2: Yes, this compound has also demonstrated potential in preclinical models of chronic hepatitis B (CHB). [] In vitro and in vivo studies have revealed that FXR agonists can inhibit HBV replication and reduce viral markers. [] In a clinical trial involving CHB patients, this compound treatment was associated with a decrease in HBsAg (Hepatitis B surface antigen) concentrations and, when combined with pegylated-interferon-α2a, led to a reduction in HBcrAg (Hepatitis B e antigen) and pgRNA (pregenomic RNA). [] These results highlight the potential of this compound as a therapeutic agent for CHB, although further research is needed to confirm these findings in larger trials.
Q3: What is the connection between NAFLD/MAFLD/MASLD and CKD, and how does this compound play a role in this relationship?
A3: There is growing evidence suggesting a bidirectional link between chronic kidney disease (CKD) and fatty liver diseases, encompassing nonalcoholic fatty liver disease (NAFLD), metabolic dysfunction-associated fatty liver disease (MAFLD), and metabolic dysfunction-associated steatotic liver disease (MASLD). [] These conditions share common risk factors and often coexist, contributing to a greater disease burden. While the exact mechanisms linking these diseases are complex and multifactorial, they are believed to involve interconnected pathways such as insulin resistance, inflammation, oxidative stress, and gut dysbiosis. this compound, as an FXR agonist, demonstrates potential in addressing this complex interplay. By targeting FXR, this compound influences various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation, which are often dysregulated in both CKD and fatty liver diseases. []
Q4: Does this compound impact any specific cell types within the kidney?
A4: Research suggests that this compound exerts its beneficial effects on multiple cell types within the kidney. In preclinical models of CKD, this compound treatment was associated with a reduction in lymphocyte and macrophage infiltration, indicating a decrease in inflammatory cell presence. [] Furthermore, this compound mitigated myofibroblast activation, a key process in the development of fibrosis. [] Importantly, this compound also demonstrated a protective effect on podocytes, specialized cells crucial for kidney filtration, by halting their loss. [] These findings highlight the multi-faceted impact of this compound on various renal cell populations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


